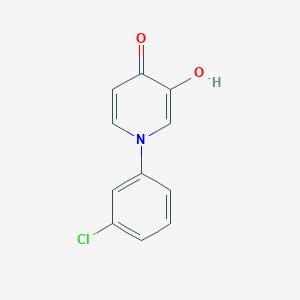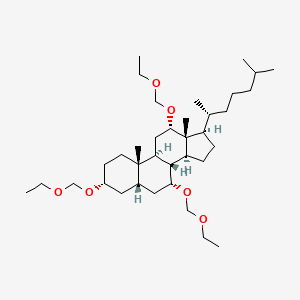
(Z)-Hentriacont-22-en-14-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Hentriacont-22-en-14-one can be achieved through several methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method involves the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to form the desired product. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and distillation.
化学反応の分析
Types of Reactions
(Z)-Hentriacont-22-en-14-one can undergo various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The double bond can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogens (e.g., Br2, Cl2) and hydrohalic acids (e.g., HBr, HCl) are commonly used reagents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated alkenes or alkanes.
科学的研究の応用
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its role in algal metabolism and as a biomarker for certain algal species.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Z)-Hentriacont-22-en-14-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the Z-configuration may also play a role in its biological activity by affecting the compound’s overall shape and reactivity.
類似化合物との比較
Similar Compounds
(E)-Hentriacont-22-en-14-one: The E-isomer of the compound, which has a different spatial arrangement of the double bond.
Hentriacontane: A saturated hydrocarbon with a similar chain length but lacking the carbonyl group and double bond.
Hentriacontanol: An alcohol derivative with a hydroxyl group instead of a carbonyl group.
Uniqueness
(Z)-Hentriacont-22-en-14-one is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. The presence of the Z-configured double bond and the carbonyl group allows for specific interactions with other molecules, making it valuable for various applications in research and industry.
特性
分子式 |
C31H60O |
|---|---|
分子量 |
448.8 g/mol |
IUPAC名 |
(Z)-hentriacont-22-en-14-one |
InChI |
InChI=1S/C31H60O/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-31(32)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17H,3-15,18-30H2,1-2H3/b17-16- |
InChIキー |
DELCIZYAZRWYQR-MSUUIHNZSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)





![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)

![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)



![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)

